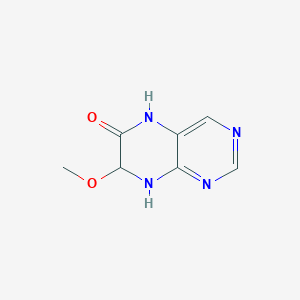

7-Methoxy-7,8-dihydropteridin-6(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89853-05-4 |

|---|---|

Molecular Formula |

C7H8N4O2 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

7-methoxy-7,8-dihydro-5H-pteridin-6-one |

InChI |

InChI=1S/C7H8N4O2/c1-13-7-6(12)10-4-2-8-3-9-5(4)11-7/h2-3,7H,1H3,(H,10,12)(H,8,9,11) |

InChI Key |

BJZOVSMHEPOYEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(=O)NC2=CN=CN=C2N1 |

Origin of Product |

United States |

Chemical Synthesis and Analog Design of 7 Methoxy 7,8 Dihydropteridin 6 5h One

Retrosynthetic Analysis of the 7,8-Dihydropteridin-6(5H)-one Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com The core structure of 7,8-dihydropteridin-6(5H)-one is a bicyclic heterocycle composed of a fused pyrimidine (B1678525) and dihydropyrazine (B8608421) ring.

A primary disconnection strategy for the 7,8-dihydropteridin-6(5H)-one core involves breaking the bonds of the dihydropyrazine ring, which is synthetically formed in the final steps. This leads back to a key intermediate: a substituted 4,5-diaminopyrimidine (B145471). This approach is a common theme in pteridine (B1203161) synthesis. derpharmachemica.com The dihydropyrazine ring can be conceptually disconnected across the C-N bonds, revealing the two key building blocks:

A 4,5-Diaminopyrimidine derivative : This component provides the pyrimidine portion of the final molecule. The substituents at positions 2 and 6 of the pyrimidine ring are typically installed on this precursor.

A two-carbon electrophilic unit : This component reacts with the two amino groups of the diaminopyrimidine to form the dihydropyrazine ring. This unit is often an α-keto acid, an α-keto ester, or a related dicarbonyl equivalent. The substituent at the C7 position of the final pteridinone originates from this building block.

This retrosynthetic approach is summarized in the following scheme:

Figure 1: General Retrosynthetic Analysis

This strategy allows for a convergent synthesis where the two main components can be prepared separately and then combined in a cyclocondensation reaction. derpharmachemica.com

Total Synthesis Methodologies for 7-Methoxy-7,8-dihydropteridin-6(5H)-one

The total synthesis of this compound, while not explicitly detailed in a single source, can be constructed from established methodologies for analogous pteridinones. nih.govnih.gov The primary method involves the condensation of a 4,5-diaminopyrimidine with a methoxy-substituted α-keto acid or its ester equivalent.

A common starting point is a substituted 5-nitro-4,6-dichloropyrimidine or a 5-nitropyrimidine-4,6-diol. researchgate.netmdpi.com The synthesis generally proceeds through the following key steps:

Preparation of the Diaminopyrimidine Intermediate : A suitably substituted 4-amino-5-nitropyrimidine is synthesized. The amino group at C4 and any substituent at C2 are introduced via nucleophilic aromatic substitution reactions on a dichlorinated pyrimidine precursor. Subsequent reduction of the nitro group at C5, typically using a reducing agent like sodium dithionite (B78146) or catalytic hydrogenation (e.g., H₂/Pd-C), yields the crucial 4,5-diaminopyrimidine intermediate.

Cyclocondensation : The 4,5-diaminopyrimidine is then reacted with an α-keto acid derivative, in this case, 2-keto-2-methoxyacetic acid (or its ester), under acidic or neutral conditions. This reaction forms the dihydropyrazine ring via a double condensation, leading to the desired this compound scaffold.

An alternative "ring-closing" strategy involves preparing a linear precursor containing the pyrimidine and a side chain that is later cyclized to form the dihydropyrazine ring. nih.gov For example, a 4-amino-5-(substituted amino)pyrimidine can be synthesized and then cyclized by forming the amide bond to complete the six-membered ring.

Strategies for Regioselective Introduction of the Methoxy (B1213986) Group and other Substituents

The regioselective introduction of substituents onto the dihydropteridinone core is crucial for developing analogs with specific properties. The substitution pattern is largely determined by the choice of starting materials.

Introduction of the C7-Methoxy Group : The methoxy group at the C7 position is typically introduced via the dicarbonyl component used in the cyclocondensation step. Using 2-keto-2-methoxyacetic acid or its synthetic equivalents ensures the methoxy group is positioned exclusively at C7.

Introduction of other Substituents :

C2-Substituents : Different amines can be introduced at the C2 position by reacting them with a 2,4-dichloro-5-nitropyrimidine (B15318) precursor. This allows for a wide variety of functional groups to be installed. nih.gov

N8-Substituents : The substituent at the N8 position is generally introduced by using a monosubstituted α-amino acid in the condensation step. The side chain of the amino acid becomes the N8 substituent. For instance, using cyclopentylglycine would lead to an 8-cyclopentyl derivative. nih.govresearchgate.net

C7-Substituents : As with the methoxy group, other substituents at C7 are introduced via the α-keto acid component. For example, pyruvic acid would yield a 7-methyl derivative, while phenylpyruvic acid would result in a 7-benzyl derivative. mdpi.com

The traditional Gabriel–Isay or Polovonoski–Boon synthesis methods rely on the condensation of a pyrimidine precursor with an aliphatic molecule under acidic conditions, which allows for the introduction of various substituents at the 6 and 7 positions. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound for Mechanistic Elucidation

The synthesis of structural analogs is essential for understanding structure-activity relationships (SAR) and elucidating the mechanism of action of bioactive compounds. nih.govnih.gov Extensive research has been conducted on synthesizing derivatives of the 7,8-dihydropteridin-6(5H)-one core to explore their potential as inhibitors of various kinases, such as PLK1 and VRK1. nih.govrsc.orgchemrxiv.org

The synthetic strategies described above allow for systematic modification of the core structure.

Table 1: Examples of Synthesized Dihydropteridinone Analogs and Key Reagents

| Position Modified | Example Substituent | Key Reagent/Starting Material |

| C2 | 4-(4-methylpiperazin-1-yl)aniline | 2-Chloro-pyrimidine and 4-(4-methylpiperazin-1-yl)aniline nih.govresearchgate.net |

| C2 | Phenethylamino | 2-Chloro-pyrimidine and phenethylamine (B48288) nih.gov |

| N8 | Benzyl | Benzylglycine nih.gov |

| N8 | Cyclopentyl | Cyclopentylglycine nih.govresearchgate.net |

| C7 | Isopropyl | 3-Methyl-2-oxobutanoic acid mdpi.com |

| C7 | Benzyl | Phenylpyruvic acid mdpi.com |

These modifications have been instrumental in developing potent and selective inhibitors. For example, studies have shown that the nature and length of the amine chain at the C2 position can significantly impact the antiproliferative activity of these compounds. nih.gov Similarly, variations at the N8 position influence the interaction with the target protein. nih.gov The synthesis of these analogs often employs solid-phase or solution-phase combinatorial chemistry techniques to rapidly generate libraries of compounds for screening. researchgate.netmdpi.com

Stereoselective Synthesis Approaches to Chiral Dihydropteridinones

When the C7 position of the 7,8-dihydropteridin-6(5H)-one ring is substituted with a group other than hydrogen (and is not part of a symmetrical structure), it becomes a stereocenter. The synthesis of enantiomerically pure chiral dihydropteridinones is of significant interest, as different stereoisomers can exhibit distinct biological activities.

A primary strategy for stereoselective synthesis is the use of chiral starting materials (chiral pool synthesis). For instance, enantiopure (R)- or (S)-dihydropteridinone derivatives can be synthesized by starting with the corresponding D- or L-amino acids. chemrxiv.org

The general synthetic route is as follows:

Esterification : An enantiomerically pure amino acid (e.g., D- or L-alanine) is esterified, for example, using thionyl chloride in methanol (B129727), to produce the corresponding methyl ester hydrochloride.

Nucleophilic Substitution : The amino acid ester is then reacted with a 2,4-dichloro-5-nitropyrimidine. The amino group of the amino acid derivative displaces one of the chlorine atoms, typically at the C4 position.

Reduction and Cyclization : The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the ester group to form the dihydropyrazinone ring. This cyclization proceeds with the retention of the stereochemistry at the carbon atom originating from the amino acid, which becomes the C7 atom of the pteridinone core.

This approach has been successfully used to create libraries of chiral dihydropteridinone derivatives for screening as kinase inhibitors, demonstrating that the stereochemistry at C7 can be critical for potent and selective inhibition. chemrxiv.orgchemrxiv.org

Metabolism and Biotransformation of 7 Methoxy 7,8 Dihydropteridin 6 5h One and Dihydropteridinone Analogues

Enzymatic Reduction of Dihydropteridines: Focus on Dihydropteridine Reductase (DHPR)

Dihydropteridine reductase (DHPR) is a key enzyme in the recycling of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases. wikipedia.orgnih.gov DHPR catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin back to its active tetrahydrobiopterin form. ebi.ac.uk This enzyme belongs to the family of oxidoreductases and is encoded by the QDPR gene in humans. wikipedia.orgwikipedia.org

The catalytic action of DHPR is crucial for maintaining the cellular pool of BH4, which is vital for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506). wikipedia.orgnih.gov The general reaction catalyzed by the enzyme is the reduction of a 6,7-dihydropteridine (B1201585) to a 5,6,7,8-tetrahydropteridine. wikipedia.org The mechanism involves a proton transfer, potentially from a tyrosine residue (Tyr146 in rat liver DHPR), to the substrate, followed by a hydride transfer from NADH to the N(5) position of the pteridine (B1203161) ring. ebi.ac.uk

Given its function, DHPR is a primary candidate for the enzymatic reduction of dihydropteridinone analogues such as 7-Methoxy-7,8-dihydropteridin-6(5H)-one. The 7,8-dihydro structure of this compound makes it a potential substrate for DHPR, which would reduce the dihydropteridine core to its corresponding tetrahydro- form. This reduction would significantly alter the planarity and electronic properties of the molecule, likely impacting its biological activity. A deficiency in DHPR can lead to an accumulation of dihydrobiopterin and is associated with severe neurological disorders. nih.govwikipedia.org

Table 1: Key Characteristics of Dihydropteridine Reductase (DHPR)

| Feature | Description |

|---|---|

| Enzyme Class | Oxidoreductase (EC 1.5.1.34) wikipedia.org |

| Gene | QDPR (Quinoid Dihydropteridine Reductase) wikipedia.org |

| Cofactor | NADH or NADPH wikipedia.org |

| Reaction | Catalyzes the reduction of 6,7-dihydropteridines to 5,6,7,8-tetrahydropteridines. ebi.ac.ukwikipedia.org |

| Mechanism | Involves proton transfer followed by hydride transfer from NADH. ebi.ac.uk |

| Biological Role | Regeneration of tetrahydrobiopterin (BH4), essential for neurotransmitter synthesis. wikipedia.org |

Oxidative and Hydrolytic Biotransformations of the Pteridinone Ring System

The pteridinone ring system is susceptible to a variety of Phase I metabolic reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov These monooxygenases are responsible for the oxidation, peroxidation, and reduction of numerous xenobiotics. nih.gov For a compound like this compound, several oxidative transformations are plausible.

O-Dealkylation: The methoxy (B1213986) group at the 7-position is a likely site for oxidative O-demethylation. This reaction, typically carried out by CYP450 enzymes, involves the hydroxylation of the methyl group's alpha-carbon, leading to an unstable intermediate that cleaves to form a hydroxylated pteridinone and formaldehyde. uomus.edu.iq Microbial biotransformation studies on methoxyflavones have demonstrated that O-demethylation is a common metabolic pathway. nih.govnih.gov

Aromatic/Aliphatic Hydroxylation: CYP450 enzymes can introduce hydroxyl groups onto the pteridinone ring system. uomus.edu.iq The position of hydroxylation depends on the specific CYP isoform involved and the electronic properties of the substrate.

N-Oxidation: The nitrogen atoms within the pteridine ring could be targets for N-oxidation, forming N-oxide metabolites. uomus.edu.iq

Hydrolysis: The amide bond within the dihydropteridin-6(5H)-one structure is a potential site for hydrolytic cleavage, which would lead to the opening of the pyrimidine (B1678525) ring. While amides are generally more resistant to hydrolysis than esters, this pathway can be a significant route of metabolism for certain cyclic amide structures. uomus.edu.iq Studies on other heterocyclic ring systems, such as those containing furan (B31954) or piperazine, show that ring cleavage is a possible metabolic fate. nih.govresearchgate.net

Table 2: Potential Phase I Biotransformations of the Pteridinone Ring

| Reaction Type | Description | Potential Metabolite |

|---|---|---|

| O-Dealkylation | Removal of the methyl group from the 7-methoxy substituent. | 7-Hydroxy-7,8-dihydropteridin-6(5H)-one |

| Hydroxylation | Addition of a hydroxyl group to the pteridinone ring or side chains. | Hydroxylated dihydropteridinone derivatives |

| N-Oxidation | Oxidation of a ring nitrogen atom. | N-oxide dihydropteridinone derivatives |

| Hydrolytic Ring Cleavage | Cleavage of the internal amide bond. | Ring-opened carboxylic acid derivatives |

Potential Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Model Systems

Phase II conjugation reactions serve to increase the water solubility of xenobiotics or their Phase I metabolites, facilitating their excretion. uomus.edu.iq These reactions involve the attachment of polar endogenous molecules.

Glucuronidation: This is a major conjugation pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. uomus.edu.iq If this compound undergoes O-demethylation to form a hydroxylated metabolite, this new hydroxyl group would be an excellent substrate for glucuronidation, forming an O-glucuronide. nih.gov Nitrogen atoms within the ring system could also potentially form N-glucuronides. researchgate.net

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. uomus.edu.iq Phenolic and hydroxyl groups are common targets for sulfation. Therefore, hydroxylated metabolites of the dihydropteridinone would be candidates for this pathway, resulting in highly water-soluble sulfate (B86663) conjugates. nih.gov

In model systems, such as rat or human liver S9 fractions, the stability of compounds towards these Phase II enzymes can be assessed. nih.gov The presence of functional groups like hydroxyls, amines, and carboxylic acids on the parent compound or its metabolites makes them susceptible to these conjugation pathways.

Table 3: Potential Phase II Conjugation Pathways

| Pathway | Enzyme Family | Endogenous Substrate | Target Functional Group |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Hydroxyls, amines, carboxyls |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Hydroxyls, amines |

Identification and Characterization of Metabolites in vitro

The identification of metabolic pathways for novel compounds relies on in vitro experimental systems that mimic in vivo metabolism. researchgate.net These systems are crucial for predicting the metabolic fate in humans and preclinical species. europa.eu

In Vitro Systems: The most common systems include subcellular fractions like liver microsomes (containing primarily CYP450 and UGT enzymes) and S9 fractions (containing both microsomal and cytosolic enzymes). nih.gov More complex systems like cultured hepatocytes (primary or cell lines like HepaRG) provide a more complete picture, as they contain a full complement of Phase I and Phase II enzymes and relevant cofactors. researchgate.neteuropa.eu

Metabolite Identification: Compounds are incubated with these in vitro systems, and the resulting mixture is analyzed to identify new metabolic products. accesson.kr The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), provides accurate mass measurements, allowing for the determination of the elemental composition of metabolites. nih.gov Fragmentation patterns observed in MS/MS spectra help to elucidate the structure of the metabolites by pinpointing the site of metabolic modification.

By comparing the metabolic profiles generated in different in vitro systems (e.g., from rat, dog, and human), researchers can assess interspecies differences in metabolism, which is critical for selecting appropriate species for toxicological studies. researchgate.net

Table 4: Common In Vitro Systems for Metabolite Profiling

| System | Description | Key Enzymes Present |

|---|---|---|

| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from homogenized liver cells. | Phase I (CYP450s, FMOs) and some Phase II (UGTs). |

| Liver S9 Fraction | Supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic fractions. | Phase I and Phase II enzymes. |

| Hepatocytes | Intact liver cells, used in suspension or as cultured monolayers. | Full complement of hepatic drug-metabolizing enzymes and cofactors. |

| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., a specific CYP isoform) expressed in a cellular system. | Used to identify the specific enzyme responsible for a particular metabolic step. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dihydropteridine |

| Tetrahydrobiopterin (BH4) |

| Quinonoid dihydrobiopterin |

| 7-Hydroxy-7,8-dihydropteridin-6(5H)-one |

| Dopamine |

| Serotonin |

| Formaldehyde |

Molecular and Cellular Biological Roles of 7 Methoxy 7,8 Dihydropteridin 6 5h One

Investigation of Enzyme Cofactor Mimicry and Analogues

The pteridine (B1203161) core structure is fundamental to several essential biological cofactors, including folate and biopterin (B10759762). These cofactors are critical for one-carbon transfer reactions vital for the synthesis of nucleic acids and amino acids. Dihydrofolate reductase (DHFR), for instance, catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, a key step in folate metabolism. nih.gov Pteridine analogues are therefore of significant interest as potential mimics or antagonists of these natural cofactors. nih.gov

Compounds with a dihydropteridine scaffold, such as 7-Methoxy-7,8-dihydropteridin-6(5H)-one, are investigated for their potential to act as cofactor mimics. nih.gov These synthetic analogues can be designed to interact with the active sites of cofactor-dependent enzymes, potentially leading to inhibition or modulation of their activity. The study of such mimics provides valuable insights into enzyme mechanisms and can be a foundation for developing therapeutic agents that target these pathways. nih.govnih.gov

Modulation of Enzymatic Activity: Inhibition and Activation Studies in vitro

This compound belongs to the dihydropteridinone class of compounds, which has been identified as a versatile scaffold for developing potent enzyme inhibitors. In vitro studies have demonstrated the ability of this class of molecules to interact with and modulate the activity of several important enzyme families, most notably pteridine-dependent enzymes and protein kinases.

Interactions with Pteridine-Dependent Enzymes (e.g., Dihydropteridine Reductase, Dihydrofolate Reductase)

Given their structural similarity to natural pteridine cofactors, dihydropteridinone derivatives are logical candidates for interaction with enzymes involved in folate metabolism. Dihydrofolate reductase (DHFR) is a primary target for antifolate drugs used in cancer chemotherapy and for treating infectious diseases. nih.gov This enzyme reduces dihydrofolate to tetrahydrofolate, a crucial cofactor for nucleotide synthesis. nih.gov The inhibition of DHFR leads to the depletion of the reduced folate pool, which in turn disrupts DNA and RNA synthesis, ultimately causing cell death. nih.gov

Similarly, dihydropteridine reductase is another key enzyme in pteridine metabolism. Pteridine reductase 1 (PTR1), found in Leishmania parasites, is involved in the salvage of pterins and can reduce the activity of antifolate drugs by bypassing DHFR. qmul.ac.uk While direct inhibitory data for this compound on these specific enzymes is not extensively detailed in the available literature, the broader class of pteridine analogues has been widely studied as DHFR inhibitors. montclair.edumedchemexpress.com For example, methotrexate (B535133) is a potent inhibitor of DHFR. montclair.edumedchemexpress.com The exploration of novel pteridine scaffolds continues to be a strategy for discovering new inhibitors targeting these essential metabolic enzymes. nih.govresearchgate.net

Inhibition of Kinase Enzymes (e.g., Polo-like Kinase 1, Vaccinia-Related Kinase 1, Cyclin-Dependent Kinase 4/6)

A significant area of research for dihydropteridinone derivatives has been their activity as protein kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Vaccinia-Related Kinase 1 (VRK1): Recent studies have highlighted the development of novel dihydropteridinone derivatives as potent and selective inhibitors of human Vaccinia-Related Kinase 1 (VRK1). nih.govchemrxiv.org VRK1 is highly expressed in many tumor types and is crucial for cell proliferation and maintaining genome integrity. chemrxiv.org The development of these inhibitors was based on the optimization of a pteridinone-based scaffold. chemrxiv.org Kinome-wide profiling has shown that these compounds can effectively inhibit VRK1, mimicking the cellular effects of VRK1 depletion, which include mitotic errors and genome instability, particularly in p53-deficient cells. nih.govchemrxiv.org

Polo-like Kinase 1 (PLK1): Polo-like kinase 1 is a key regulator of multiple stages of mitosis. Inhibition of PLK1 has been shown to disrupt cell division and is a validated target in cancer therapy. Some kinase inhibitors with a pteridine core have demonstrated activity against PLK1. nih.gov The inhibition of PLK1 can lead to a reduction in viral replication for certain viruses, such as the vaccinia virus, highlighting its role as a potential target for antiviral therapies. nih.gov

Cyclin-Dependent Kinase 4/6 (CDK4/6): CDKs are critical for regulating the cell cycle. encyclopedia.pub Inhibitors of CDK4/6, such as Palbociclib and Ribociclib, have been successful in treating certain types of breast cancer by inducing cell cycle arrest in the G1 phase. encyclopedia.pub The dihydropteridinone scaffold has been explored for its potential to inhibit various CDKs, contributing to the broad interest in these compounds as anticancer agents.

The table below summarizes the inhibitory activities of representative pteridinone-based compounds against various kinases.

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

| Dihydropteridinone Derivative | Vaccinia-Related Kinase 1 (VRK1) | IC₅₀ | Low nanomolar range | nih.govchemrxiv.org |

| Dihydropteridinone Derivative | Casein Kinase 1δ (CK1δ) | IC₅₀ | Varies | nih.gov |

| Dihydropteridinone Derivative | Casein Kinase 1ε (CK1ε) | IC₅₀ | Varies | nih.gov |

| Pteridinone-based Inhibitor | Ribosomal S6 Kinase (RSK) | IC₅₀ | Varies | chemrxiv.org |

Effects on Other Target Enzymes and Receptors

The versatility of the pteridine scaffold means that its derivatives may interact with a range of other biological targets. Beyond the well-documented inhibition of kinases and pteridine-dependent enzymes, these compounds could potentially modulate other enzymes or receptors. For instance, certain heterocyclic compounds have been shown to interact with G-protein coupled receptors, such as serotonin (B10506) receptors. nih.gov However, specific data on the effects of this compound on other enzymes and receptors are limited in the current scientific literature, representing an area for future investigation.

Mechanistic Insights into Cellular Responses in in vitro Models

Understanding the cellular effects of this compound and related compounds is crucial for elucidating their mechanism of action. In vitro studies using cell models provide insights into how these compounds are taken up by cells and how they affect cellular processes.

Assessment of Cellular Uptake and Intracellular Distribution

The efficacy of any biologically active compound is contingent on its ability to enter cells and reach its intracellular target. nih.gov The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and transporter-mediated processes. dojindo.com The physicochemical properties of a compound, such as its size, charge, and lipophilicity, heavily influence its ability to cross the cell membrane.

Studies on structurally related compounds have shown that minor chemical modifications can significantly alter intracellular distribution patterns. For example, in a series of azonafide (B1242303) analogs, substitutions on the core structure resulted in varied localization, with some compounds accumulating primarily in the nucleus and others in the cytoplasm. nih.gov This suggests that the distribution of this compound within the cell is likely influenced by its specific chemical substituents. Techniques such as confocal microscopy with fluorescently labeled analogues or mass spectrometry imaging can be employed to determine the precise intracellular localization of the compound. nih.govnih.govdovepress.com Determining whether the compound accumulates in the nucleus, cytoplasm, or specific organelles is key to understanding its mechanism of action, especially for targeting nuclear enzymes like VRK1 or cytoplasmic signaling kinases. nih.gov

Perturbation of Specific Cell Signaling Pathways

There is currently no available research detailing the effects of this compound on specific cell signaling pathways. The intricate network of cellular communication, which governs processes such as cell growth, differentiation, and metabolism, is a common target for bioactive molecules. Investigation into whether this compound interacts with key signaling cascades, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the JAK/STAT pathway, has not been reported. Consequently, its mechanism of action at the level of intracellular signaling remains unknown.

Modulation of Cell Cycle Progression and Apoptosis in Cell Lines

Similarly, the influence of this compound on cell cycle progression and the induction of apoptosis in cell lines has not been documented in the accessible scientific literature. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells, while apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells. The potential for a compound to arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M) or to trigger the apoptotic cascade through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways is a significant area of interest in cancer research and other fields. However, no studies have been published that characterize these effects for this compound.

In the absence of empirical data, any discussion of the molecular and cellular biological roles of this compound would be purely speculative. The scientific community awaits future research that may elucidate the biological activities of this particular compound.

Advanced Spectroscopic and Structural Characterization of 7 Methoxy 7,8 Dihydropteridin 6 5h One and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Tautomeric Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 7-Methoxy-7,8-dihydropteridin-6(5H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed map of its covalent framework.

¹H NMR spectroscopy would reveal the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. Key expected signals would include those for the methoxy (B1213986) group protons, aromatic protons on the pyrimidine (B1678525) ring, and the diastereotopic protons of the methylene (B1212753) group in the dihydropyrazine (B8608421) ring. The proton at the C7 chiral center would also present a characteristic signal.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon (C6) and the methoxy-bearing carbon (C7). The chemical shifts provide insight into the electronic nature of each carbon atom.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. For instance, Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would link protons directly to their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it reveals long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between different functional groups, such as the placement of the methoxy group at C7.

Furthermore, NMR is a powerful method for studying tautomerism. Pteridine (B1203161) systems can exist in different tautomeric forms, and NMR spectroscopy, by analyzing chemical shifts and coupling constants under various solvent and temperature conditions, can identify the predominant tautomer in solution and provide insights into any existing equilibrium.

While detailed experimental NMR data for this compound is not extensively published in readily accessible literature, the table below illustrates the type of data that would be generated from such an analysis, based on general principles and data from structurally related compounds. silae.itresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| N1-H | Broad singlet | - | C2, C8a |

| C2 | - | ~155 | - |

| N3 | - | - | - |

| C4 | - | ~160 | - |

| C4a | - | ~115 | - |

| N5-H | Broad singlet | - | C4a, C6 |

| C6 | - | ~170 (Carbonyl) | - |

| C7 | ~4.5 (CH) | ~85 (CH-O) | C6, C8a |

| 7-OCH₃ | ~3.5 (s, 3H) | ~55 (CH₃) | C7 |

| C8a | - | ~145 | - |

Note: The values presented are hypothetical and for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉N₄O₂), the theoretical exact mass of the neutral molecule can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in positive ion mode) to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Beyond formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. By inducing fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated. For this compound, key fragmentation pathways would likely involve the loss of the methoxy group (as methanol (B129727) or a methoxy radical) and cleavages within the dihydropyrazine ring. Studying these fragmentation patterns helps to verify the proposed structure and distinguish it from isomers.

Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉N₄O₂ |

| Theoretical Exact Mass [M] | 195.0726 |

| Theoretical m/z [M+H]⁺ | 196.0804 |

| Expected Fragmentation | Loss of CH₃OH (-32 Da) |

| Loss of •OCH₃ (-31 Da) | |

| Retro-Diels-Alder type cleavages |

Note: Fragmentation pathways are predicted based on common fragmentation rules.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination of the Compound and its Protein Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the structure of this compound, including exact bond lengths, bond angles, and torsional angles. It would also reveal the stereochemistry at the C7 chiral center, confirming its absolute configuration (R or S) if a single enantiomer is crystallized.

Furthermore, the crystal structure elucidates intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which govern the crystal packing. If the compound were to be co-crystallized with a biological target, such as an enzyme, X-ray crystallography of the protein-ligand complex would be invaluable. nih.govnih.gov It would reveal the specific binding mode of the molecule within the active site, identifying key interactions (hydrogen bonds, hydrophobic contacts) that are crucial for its biological activity. nih.govnih.gov This information is instrumental in structure-based drug design efforts.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Quantum Yield Determinations

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The pteridine ring system possesses a chromophore that is expected to exhibit distinct absorption maxima (λ_max). The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.net Analysis of the UV-Vis spectrum provides information on the π-electron system and can be used to study interactions with other molecules.

Fluorescence spectroscopy provides further insight into the electronic properties by measuring the emission of light from the molecule after it has been excited to a higher electronic state. Key parameters obtained from fluorescence studies include the emission maximum, the fluorescence lifetime (the average time the molecule spends in the excited state), and the fluorescence quantum yield (Φ_F). The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net This property is highly dependent on the molecular structure and its environment, with rigid structures often exhibiting higher quantum yields. researchgate.netsciforum.net For this compound, these spectroscopic properties would characterize its photophysical behavior. researchgate.net

Table: Illustrative Photophysical Data

| Parameter | Description |

| UV-Vis λ_max | Wavelength(s) of maximum light absorption |

| Molar Absorptivity (ε) | Measure of how strongly the molecule absorbs light |

| Fluorescence λ_emission | Wavelength of maximum light emission |

| Quantum Yield (Φ_F) | Efficiency of the fluorescence process |

| Stokes Shift | Difference between λ_max and λ_emission |

Note: Specific values for the target compound require experimental determination.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

The presence of a stereocenter at the C7 position makes this compound a chiral molecule. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one of these polarizations more strongly than the other, resulting in a CD spectrum with positive or negative peaks (known as Cotton effects).

The CD spectrum is unique to a specific enantiomer and its mirror image will produce an opposite spectrum. Therefore, CD spectroscopy can be used to determine the enantiomeric purity of a sample and, through comparison with theoretical calculations or standards, can help assign the absolute configuration (R or S) of the chiral center. researchgate.net If the compound binds to a chiral macromolecule like a protein, induced CD signals can also provide information about the conformation of the molecule in its bound state.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Predicting Protein-Ligand Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A primary application of this method is in drug discovery, where it is used to predict how a small molecule ligand, such as 7-Methoxy-7,8-dihydropteridin-6(5H)-one, might bind to a specific protein target.

The simulation places the ligand into the binding site of a protein and calculates a "docking score," which is an estimation of the binding affinity. This score is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Currently, there are no specific molecular docking studies in the public domain that detail the binding of this compound to any particular protein target. Such a study would provide valuable insights into its potential biological activity and mechanism of action.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Not Available | Not Available | Not Available | Not Available |

This table is for illustrative purposes only, as no specific data is currently available.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can predict a wide range of molecular properties, including:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity.

Geometric Optimization: Predicting the most stable three-dimensional structure of a molecule.

Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can aid in the experimental characterization of the compound.

Reactivity Descriptors: Calculating parameters like electronegativity, hardness, and softness to predict how the molecule will behave in chemical reactions.

A comprehensive DFT study on this compound would provide fundamental insights into its chemical nature. However, at present, no such detailed DFT calculations for this specific molecule have been published in scientific literature.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation of this compound

| Property | Predicted Value |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

| Dipole Moment | Not Available |

This table is for illustrative purposes only, as no specific data is currently available.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for:

Conformational Analysis: Exploring the different shapes (conformations) a molecule can adopt and their relative stabilities.

Ligand-Protein Dynamics: Observing the stability of a ligand within a protein's binding site over time and analyzing the flexibility of both the ligand and the protein.

Solvation Effects: Understanding how the solvent (e.g., water) affects the structure and behavior of the molecule.

As with the other computational methods, there is a lack of published MD simulation studies specifically investigating this compound. An MD simulation would complement molecular docking by providing a dynamic picture of its interactions with potential biological targets.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. Key ADME parameters that can be predicted include:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of properties related to the elimination of the compound from the body.

While general ADME prediction tools are widely available, specific and validated in silico ADME data for this compound is not present in the accessible scientific literature.

Table 3: Hypothetical In silico ADME Predictions for this compound

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | Not Available |

| Blood-Brain Barrier Penetration | Not Available |

| Plasma Protein Binding (%) | Not Available |

| Cytochrome P450 Inhibition | Not Available |

This table is for illustrative purposes only, as no specific data is currently available.

Analytical Methodologies for Detection and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

The separation and quantification of 7-Methoxy-7,8-dihydropteridin-6(5H)-one are predominantly achieved through reversed-phase HPLC and UPLC methods. These techniques offer high resolution and sensitivity, allowing for the accurate determination of the compound in various matrices.

Method development typically involves the optimization of several key parameters to achieve a balance between resolution, analysis time, and sensitivity. While specific validated methods for this compound are not extensively detailed in publicly available literature, the general approach for pteridine (B1203161) derivatives provides a framework for its analysis.

Typical Chromatographic Conditions for Pteridinone Analogs:

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724)/methanol (B129727) in water with 0.1% formic acid | Gradient of acetonitrile in water with 0.1% formic acid |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C | 30 - 50 °C |

| Injection Volume | 5 - 20 µL | 1 - 5 µL |

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Coupling with UV-Vis, Fluorescence, and Mass Spectrometry Detectors

To enhance selectivity and sensitivity, HPLC and UPLC systems are commonly coupled with various detectors.

UV-Vis Detection: Pteridine derivatives typically exhibit strong UV absorbance. The chromophoric pteridinone ring system allows for detection at specific wavelengths, usually determined by acquiring a UV spectrum of the pure compound.

Fluorescence Detection: Some pteridine compounds are naturally fluorescent or can be derivatized to be fluorescent, offering higher sensitivity and selectivity compared to UV-Vis detection. The excitation and emission wavelengths would need to be optimized for this compound.

Mass Spectrometry (MS) Detection: Coupling with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for pteridinone compounds. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is the preferred method. This involves monitoring a specific precursor ion to product ion transition, which is highly specific to the analyte.

Hypothetical MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| [M+H]⁺ | Fragment 1 | Optimized value |

| [M+H]⁺ | Fragment 2 | Optimized value |

Data in this table is hypothetical and would require experimental determination.

Methodologies for Chiral Separation

As this compound may possess a chiral center, the separation of its enantiomers could be critical for understanding its stereospecific biological activities. Chiral separation can be achieved using specialized chromatographic techniques.

Chiral Stationary Phases (CSPs): This is the most common approach, where the HPLC column contains a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds.

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

The development of a chiral separation method would involve screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers of this compound.

Advanced Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound in biological matrices such as cell lysates and tissue extracts requires efficient sample preparation to remove interfering substances and enrich the analyte.

Protein Precipitation (PPT): This is a simple and common method for removing proteins from biological samples. Cold organic solvents like acetonitrile or methanol are added to the sample to precipitate the proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases. The choice of extraction solvent is critical and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup compared to PPT and LLE. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the physicochemical properties of the compound.

For cell lysates, a common procedure involves cell harvesting, washing, and lysis using a suitable buffer, often containing detergents and protease inhibitors. For tissue extracts, homogenization is a critical first step to disrupt the tissue structure and release the intracellular contents before proceeding with the extraction techniques mentioned above.

Enzymatic and Cell-Based Assay Development for in vitro Activity Assessment

To evaluate the biological activity of this compound, various in vitro enzymatic and cell-based assays can be developed. Pteridine derivatives are known to interact with various enzymes, particularly those involved in folate metabolism.

Enzymatic Assays: If this compound is hypothesized to be an enzyme inhibitor, its activity can be assessed using purified enzymes. For instance, its effect on enzymes like dihydrofolate reductase (DHFR) or pteridine reductase 1 (PTR1) could be investigated. nih.gov These assays typically measure the rate of the enzymatic reaction in the presence and absence of the compound. The half-maximal inhibitory concentration (IC50) can then be determined.

Example of an Enzymatic Assay Principle:

| Assay Component | Description |

| Enzyme | Purified target enzyme (e.g., DHFR) |

| Substrate | Natural substrate for the enzyme (e.g., dihydrofolate) |

| Cofactor | Required cofactor (e.g., NADPH) |

| Inhibitor | This compound at various concentrations |

| Detection | Spectrophotometric or fluorometric measurement of substrate consumption or product formation |

Cell-Based Assays: These assays provide information on the compound's activity in a more physiologically relevant context.

Proliferation/Viability Assays: The effect of the compound on the growth and viability of different cell lines can be assessed using assays such as MTT, MTS, or ATP-based assays. These assays can indicate potential cytotoxic or cytostatic effects.

Target Engagement Assays: If the cellular target of this compound is known, specific assays can be designed to measure its engagement with the target within the cell.

Reporter Gene Assays: These assays can be used to study the effect of the compound on specific signaling pathways. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest.

The development of these assays would require careful optimization of conditions such as cell type, compound concentration, and incubation time to obtain reliable and reproducible results.

Future Research Trajectories and Unexplored Avenues

Elucidation of Novel Enzyme Systems or Pathways Modulated by 7-Methoxy-7,8-dihydropteridin-6(5H)-one

A primary objective in the characterization of this compound is the identification of its molecular targets and the biochemical pathways it modulates. Given the lack of pre-existing data, a multi-pronged approach will be necessary to deconvolve its mechanism of action.

Initial Target Identification Strategies:

A combination of in silico and experimental approaches can be employed to generate initial hypotheses about the compound's targets.

Computational Modeling: Molecular docking studies can be performed against libraries of known protein structures, particularly those with binding sites for pteridine-like molecules, such as kinases and reductases. This can help prioritize potential protein targets for experimental validation.

Phenotypic Screening: High-content screening in various cell lines can reveal the compound's effects on cellular morphology, proliferation, and other key phenotypes. This can provide clues about the biological processes affected.

Affinity-Based Methods: Chemical proteomics approaches, such as affinity chromatography, are powerful tools for isolating binding partners from complex biological mixtures. This involves immobilizing the compound on a solid support to "pull down" interacting proteins, which are then identified by mass spectrometry.

Pathway and Enzyme System Elucidation:

Once potential targets are identified, further studies will be required to understand the broader impact on enzymatic systems and cellular pathways.

Enzyme Inhibition Assays: For identified enzyme targets, detailed kinetic studies will be crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Kᵢ).

Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to treatment with this compound can reveal the downstream effects on cellular pathways and networks.

Rational Design of Next-Generation Pteridinone-Based Molecular Probes

To facilitate the study of this compound and its biological targets, the development of specialized molecular probes is essential. These probes can be designed for various applications, including target identification, validation, and visualization.

Types of Molecular Probes:

Fluorescent Probes: By conjugating a fluorophore to the pteridinone scaffold, it is possible to visualize the compound's subcellular localization and track its interactions with cellular components in real-time using fluorescence microscopy. The design of such probes requires careful consideration of the attachment point of the fluorophore to avoid disrupting the compound's biological activity.

Biotinylated Probes: Attaching a biotin (B1667282) tag allows for the affinity-based purification of target proteins. These probes are instrumental in pull-down assays coupled with mass spectrometry for target identification.

Photoaffinity Probes: Incorporating a photoreactive group, such as a diazirine or an aryl azide, enables the formation of a covalent bond between the probe and its target upon UV irradiation. This allows for the irreversible labeling and subsequent identification of binding partners.

Clickable Probes: The introduction of a bioorthogonal handle, like an alkyne or an azide, allows for the use of click chemistry to attach various reporter tags (e.g., fluorophores, biotin) after the probe has interacted with its biological target. This modular approach offers greater flexibility in experimental design.

The rational design of these probes will rely on initial structure-activity relationship (SAR) studies to identify positions on the this compound scaffold where modifications can be made without compromising its binding affinity for its target.

Integration with Systems Biology and Omics Approaches to Map Metabolic and Signaling Networks

A systems-level understanding of the effects of this compound requires the integration of multiple "omics" datasets. This approach can provide a holistic view of the compound-induced perturbations in cellular networks.

Omics Methodologies:

Transcriptomics (RNA-Seq): This technique provides a global snapshot of gene expression changes following compound treatment, offering insights into the signaling pathways and cellular processes that are transcriptionally regulated in response to the compound.

Proteomics: By quantifying changes in the cellular proteome, it is possible to identify proteins whose expression levels or post-translational modifications are altered. This can help to pinpoint the downstream effects of target engagement.

Metabolomics: Analyzing the global metabolic profile of cells or tissues treated with the compound can reveal alterations in metabolic pathways. This is particularly relevant if the compound targets a metabolic enzyme.

Interactomics: Techniques such as co-immunoprecipitation coupled with mass spectrometry can be used to map the protein-protein interaction networks that are affected by the compound.

Data Integration and Network Analysis:

The true power of these approaches lies in the integration of the different omics layers. Bioinformatics tools and network biology approaches can be used to construct and analyze the complex molecular networks that are perturbed by this compound. This can help to identify key nodes and pathways that are critical to the compound's mechanism of action and to generate new hypotheses for further investigation.

Exploration of Structure-Activity Relationships for Enhanced Molecular Specificity

To optimize the potency and selectivity of this compound, a systematic exploration of its structure-activity relationship (SAR) is necessary. This involves the synthesis and biological evaluation of a library of analogs with modifications at various positions of the pteridinone core.

Key Areas for SAR Exploration:

Modification of the Methoxy (B1213986) Group: The methoxy group at the 7-position is a key feature. Replacing it with other alkoxy groups of varying sizes or with other functional groups (e.g., hydroxyl, amino, halogen) could significantly impact binding affinity and selectivity.

Substitution on the Pteridinone Ring: The aromatic and non-aromatic portions of the pteridinone ring system offer multiple sites for substitution. Introducing different substituents can modulate the electronic and steric properties of the molecule, influencing its interaction with the target.

Stereochemistry: The stereocenter at the 7-position is another critical aspect. The synthesis and evaluation of individual enantiomers will be important to determine if the biological activity is stereospecific.

The data generated from these SAR studies will be invaluable for the rational design of more potent and selective analogs, as well as for the development of molecular probes as described in section 9.2.

Development of Advanced in vitro Model Systems for Mechanistic Study

To gain deeper insights into the mechanism of action of this compound in a more physiologically relevant context, the use of advanced in vitro models is crucial. These models can bridge the gap between traditional 2D cell culture and in vivo studies.

Advanced in vitro Models:

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell culture systems, such as spheroids and organoids, better mimic the complex cell-cell and cell-matrix interactions found in tissues. technologynetworks.comrndsystems.com These models can provide more accurate predictions of a compound's efficacy and toxicity. nih.govresearchgate.net

Co-culture Systems: To study the effects of the compound in the context of cellular crosstalk, co-culture systems involving multiple cell types can be employed. For example, if the compound is being investigated for its anti-cancer properties, co-cultures of cancer cells with stromal cells or immune cells would be highly informative.

Organs-on-a-Chip: Microfluidic devices that recapitulate the key functional units of organs provide a dynamic and controlled environment for studying drug responses. These models can be used to investigate the compound's effects on specific organ functions and to assess its pharmacokinetic and pharmacodynamic properties.

Reconstituted Biochemical Assays: For enzymatic targets, in vitro reconstitution of the relevant biochemical pathway with purified components can provide a detailed mechanistic understanding of how the compound perturbs the system. nih.gov This can help to dissect the direct effects of the compound from its downstream cellular consequences.

By employing these advanced models, a more comprehensive and physiologically relevant understanding of the biological effects of this compound can be achieved.

Q & A

Q. What are the standard synthetic methodologies for preparing 7-Methoxy-7,8-dihydropteridin-6(5H)-one and its analogs?

The synthesis often involves tandem nucleophilic aromatic substitution (SnAr)-amidation cyclization reactions. For example, a one-pot synthesis using 4-chloropyrimidin-5-amine and amino acids like (S)-N-methylalanine was optimized via Design of Experiments (DoE), improving conversion from 26% to 74% while retaining enantiomeric excess (98%) . Key variables include reaction time, temperature, catalyst loading, and stoichiometry. Solid-phase synthesis methods using polymer-supported intermediates have also been reported, yielding derivatives with substituents like cyclohexylamino or piperidinyl groups .

Q. How is structural characterization performed for dihydropteridinone derivatives?

Characterization relies on 1H/13C-NMR for confirming regiochemistry and stereochemistry, HRMS for molecular weight validation, and optical rotation for enantiopurity. For example, derivatives such as (R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one were confirmed via 1H-NMR chemical shifts (δ 1.24–1.43 ppm for methyl groups) and HRMS data matching calculated values .

Q. What catalytic systems are effective in dihydropteridinone synthesis?

Palladium-based catalysts (e.g., Pd₂(dba)₃, XPhos) with potassium carbonate in tert-butanol are widely used for coupling reactions. For instance, Pd₂(dba)₃/XPhos enabled the synthesis of (R)-2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one with 77% yield under inert conditions .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during dihydropteridinone synthesis?

DoE-based optimization of chiral auxiliaries (e.g., (S)-N-methylalanine) and reaction parameters (e.g., solvent polarity, temperature) is critical. For example, adjusting ligand chirality and catalyst loading increased enantiomeric excess to >98% in (S)-7,8-dimethyl derivatives .

Q. What strategies expand the substrate scope for dihydropteridinone derivatives?

Substituting pyrimidine precursors with electron-deficient aryl halides or varying amino acid side chains (e.g., cyclohexylamino, piperidinyl) broadens structural diversity. Polymer-supported synthesis achieved yields up to 79% for 4-(cyclohexylamino)-7-(2-(methylthio)ethyl) derivatives .

Q. How is biological activity assessed for dihydropteridinones in kinase inhibition studies?

NanoBRET assays measure target engagement in live cells. For example, (R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one was evaluated as a PLK1 inhibitor using NanoBRET probes, with IC₅₀ values correlating with structural modifications like isopentyl substitutions .

Q. How are contradictions in solubility or yield data resolved across studies?

Variability arises from substituent hydrophobicity and crystallization conditions. For instance, solubility ranged from 1.03 mg/mL (log S = -2.25) to 11.2 mg/mL depending on alkyl/aryl substituents and ionization states . Yield discrepancies (e.g., 41% vs. 79% in polymer-supported syntheses) are attributed to steric hindrance or electronic effects of amino acid side chains .

Q. What structure-activity relationships (SARs) govern dihydropteridinone bioactivity?

SAR studies highlight the necessity of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.